molecular formula C10H15NO3 B14435099 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one CAS No. 79404-70-9

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one

Cat. No.: B14435099
CAS No.: 79404-70-9
M. Wt: 197.23 g/mol
InChI Key: UDCTUXCXMQODNP-UHFFFAOYSA-N
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Description

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and an azaspirodecane moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with appropriate reagents under controlled conditions. One common method includes the use of ethylene glycol and cyclohexanone derivatives, followed by a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one is unique due to its specific spiro linkage and the presence of both dioxane and azaspirodecane rings. This unique structure imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications .

Properties

CAS No.

79404-70-9

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one

InChI

InChI=1S/C10H15NO3/c1-2-9(12)11-5-3-10(4-6-11)13-7-8-14-10/h2H,1,3-8H2

InChI Key

UDCTUXCXMQODNP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC2(CC1)OCCO2

Origin of Product

United States

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